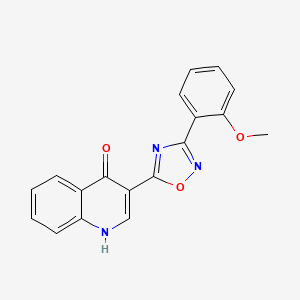

3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

3-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound featuring a quinolin-4(1H)-one core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 2-methoxyphenyl group. The quinoline scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications, while the 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity through hydrogen bonding and π-π interactions . Its synthesis likely follows established protocols for oxadiazole-quinoline hybrids, involving cyclization reactions or coupling of preformed oxadiazole and quinoline precursors .

Properties

IUPAC Name |

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3/c1-23-15-9-5-3-7-12(15)17-20-18(24-21-17)13-10-19-14-8-4-2-6-11(14)16(13)22/h2-10H,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJALRRZPLNOTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized from the corresponding hydrazide and carboxylic acid under dehydrating conditions. The quinoline core can be constructed via cyclization reactions involving aniline derivatives and β-ketoesters. The final step involves coupling the 1,2,4-oxadiazole ring with the quinoline core, often using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxylic acid.

Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, while reduction of the oxadiazole ring can yield a variety of reduced heterocycles.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one exhibits promising anticancer properties. The compound has been tested against various cancer cell lines, demonstrating potent cytotoxic effects.

Case Study: In Vitro Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, the compound was evaluated against human cancer cell lines, including breast and lung cancer cells. The results indicated that the compound inhibited cell proliferation effectively, with IC50 values in the low micromolar range. The mechanism of action appears to involve the induction of apoptosis via mitochondrial pathways, as evidenced by increased caspase activity and mitochondrial membrane potential disruption .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary screening against various bacterial strains revealed that it possesses significant antibacterial properties.

Case Study: Antibacterial Testing

In a recent publication, researchers tested this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

Anti-inflammatory Effects

Another important application of this compound is its potential anti-inflammatory activity. Research indicates that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of the compound in an animal model of induced inflammation. The results demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with this compound. Histopathological examination revealed decreased tissue damage and edema compared to control groups .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Case Study: Neuroprotection in Cellular Models

In vitro studies using neuronal cell lines exposed to neurotoxic agents indicated that this compound significantly protected against cell death. Mechanistic studies revealed that it reduces oxidative stress and enhances cellular antioxidant defenses .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound has been crucial for optimizing its pharmacological properties.

Table: Structure-Activity Relationship Insights

| Modification | Activity Change | Remarks |

|---|---|---|

| Addition of methoxy group | Increased potency | Enhances lipophilicity |

| Variation in quinoline substituents | Altered selectivity | Affects binding affinity to targets |

| Oxadiazole ring modifications | Variable bioactivity | Impacts stability and solubility |

Mechanism of Action

The mechanism of action of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and quinoline core can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, emphasizing substituent variations and their implications:

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole-Quinoline Derivatives

Key Observations:

Substituent Position Effects :

- The 2-methoxyphenyl substituent in the target compound introduces steric constraints compared to the 4-methoxyphenyl analog . This may influence binding pocket interactions in biological targets.

- 3,4,5-Trimethoxyphenyl substitution () enhances π-stacking and hydrophobic interactions, a feature exploited in kinase inhibitors and antimicrobial agents .

Synthetic Pathways :

- Oxadiazole formation often employs carbodiimide-mediated cyclization (e.g., EDC·HCl) or nucleophilic substitution, as seen in derivatives from and .

- The commercial availability of the trimethoxy variant () suggests scalable synthesis via modular coupling reactions.

Biological Activity Trends: While direct data for the target compound are lacking, 1,2,4-oxadiazole-quinoline hybrids demonstrate broad-spectrum antimicrobial activity, particularly against enteric pathogens () . The 6-methylquinoline derivative () highlights the role of alkyl groups in enhancing pharmacokinetic properties, such as oral bioavailability .

Biological Activity

3-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound that belongs to the class of oxadiazole derivatives, known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a quinoline moiety linked to an oxadiazole ring, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to this compound demonstrated significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 10 | Escherichia coli |

Anti-inflammatory Activity

Oxadiazole derivatives have been reported to possess anti-inflammatory properties. A study indicated that modifications to the oxadiazole structure could enhance its anti-inflammatory effects while minimizing genotoxicity . The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory diseases.

Genotoxicity Studies

Genotoxicity assessments using the Ames test revealed that while some oxadiazole derivatives exhibited weak mutagenic activity, structural modifications significantly reduced this response . This suggests that careful design of oxadiazole compounds can lead to therapeutically beneficial agents with minimized side effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial metabolism or inflammation pathways.

- Receptor Modulation : It might act as a modulator for various receptors involved in immune responses.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes.

Case Studies

A notable study evaluated the compound's effects in vivo using murine models of infection and inflammation. The results demonstrated a significant reduction in bacterial load and inflammatory markers compared to control groups treated with standard antibiotics .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via reaction of amidoximes with activated carboxylic acid derivatives.

- Quinoline Functionalization : Substitution at the quinoline core using coupling reagents (e.g., DCC/HOBt) under inert atmosphere.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while dichloromethane or ethanol aids in purification .

- Yield Improvement : Microwave-assisted synthesis or continuous flow reactors reduce reaction times and improve purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- NMR Spectroscopy : H and C NMR identify substitution patterns on the quinoline and oxadiazole rings.

- Mass Spectrometry (HRMS) : Confirms molecular formula and fragmentation patterns.

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch in quinolinone at ~1680 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Core Modifications : Compare analogs with varying substituents (e.g., 2-methoxyphenyl vs. chlorophenyl/fluorophenyl) to assess impact on bioactivity .

- In Silico Modeling : Use molecular docking to predict interactions with targets (e.g., kinases, microbial enzymes). Validate with in vitro assays (e.g., IC determination against cancer cell lines like HL-60 or MCF-7) .

- Data Integration : Cross-reference SAR data with physicochemical properties (e.g., logP for lipophilicity) to guide lead optimization .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Orthogonal Assays : Validate in silico results with multiple experimental setups (e.g., enzyme inhibition assays vs. cell viability tests).

- Parameter Variation : Adjust computational parameters (e.g., protonation states, solvation models) to better align with experimental conditions .

- Case Study : If a compound shows poor in vivo efficacy despite strong in vitro activity, evaluate metabolic stability via microsomal assays or pharmacokinetic modeling .

Q. What strategies address discrepancies in reported biological activities across structurally similar analogs?

- Methodological Answer :

- Comparative Analysis : Tabulate IC values (e.g., HL-60: 10 µM vs. MCF-7: 15 µM) and correlate with structural features (e.g., methoxy vs. ethylphenyl groups).

- Mechanistic Studies : Use CRISPR-Cas9 gene editing to knockout suspected targets in cell lines, confirming target engagement .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., oxadiazole rings enhance antimicrobial activity via membrane disruption) .

Experimental Design & Data Analysis

Q. How to design a robust assay for evaluating the compound’s antioxidant potential?

- Methodological Answer :

- Assay Selection : Use DPPH radical scavenging and FRAP assays for initial screening.

- Controls : Include Trolox or ascorbic acid as positive controls.

- Data Normalization : Express activity as % inhibition relative to controls, with triplicate measurements to ensure reproducibility .

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate IC.

- ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., Tukey’s HSD for multiple comparisons).

- Software Tools : Utilize GraphPad Prism or R packages (e.g.,

drcfor dose-response modeling) .

Mechanistic & Target Identification

Q. How to identify the molecular target of this compound in cancer cells?

- Methodological Answer :

- Pull-Down Assays : Use biotinylated analogs to isolate target proteins from lysates, followed by LC-MS/MS identification .

- Phosphoproteomics : Profile phosphorylation changes in treated vs. untreated cells to infer kinase inhibition .

- CRISPR Screening : Genome-wide screens can reveal synthetic lethal interactions or resistance mechanisms .

Q. What in vitro models are appropriate for studying its neuroprotective effects?

- Methodological Answer :

- Cell Models : Primary cortical neurons or SH-SY5Y cells exposed to oxidative stress (e.g., HO or Aβ oligomers).

- Endpoint Assays : Measure mitochondrial membrane potential (JC-1 staining) or caspase-3 activation.

- Validation : Confirm findings in iPSC-derived neurons or 3D organoid models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.